Cas no 1690075-35-4 (3-fluoro-4-(1R)-1-hydroxyethylphenol)

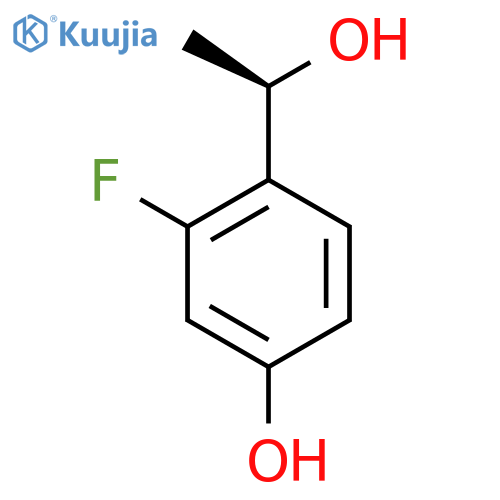

1690075-35-4 structure

商品名:3-fluoro-4-(1R)-1-hydroxyethylphenol

3-fluoro-4-(1R)-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-4-(1R)-1-hydroxyethylphenol

- 3-fluoro-4-[(1R)-1-hydroxyethyl]phenol

- EN300-1849766

- 1690075-35-4

-

- インチ: 1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3/t5-/m1/s1

- InChIKey: QCTBLRREIFDKIJ-RXMQYKEDSA-N

- ほほえんだ: FC1C=C(C=CC=1[C@@H](C)O)O

計算された属性

- せいみつぶんしりょう: 156.05865769g/mol

- どういたいしつりょう: 156.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 40.5Ų

3-fluoro-4-(1R)-1-hydroxyethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849766-2.5g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 2.5g |

$2211.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-1g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849766-5.0g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-0.25g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 0.25g |

$1038.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-1.0g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-0.5g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 0.5g |

$1084.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-10.0g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-0.1g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 0.1g |

$993.0 | 2023-06-02 | ||

| Enamine | EN300-1849766-0.05g |

3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |

1690075-35-4 | 0.05g |

$948.0 | 2023-06-02 |

3-fluoro-4-(1R)-1-hydroxyethylphenol 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1690075-35-4 (3-fluoro-4-(1R)-1-hydroxyethylphenol) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 503537-97-1(4-bromooct-1-ene)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量